2,4-dichloro-N-[4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]benzamide
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Overview
Description
2,4-dichloro-N-[4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]benzamide is a complex organic compound with a molecular formula of C27H18Cl2N2O3. This compound is characterized by the presence of two chlorine atoms, a naphthalene ring, and an amide linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of 2-naphthalen-2-yloxyacetic acid: This is achieved by reacting 2-naphthol with chloroacetic acid in the presence of a base.
Acylation: The 2-naphthalen-2-yloxyacetic acid is then reacted with 4-aminophenyl-2,4-dichlorobenzamide under acylation conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of the amide group.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.
Scientific Research Applications
2,4-dichloro-N-[4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)-ethyl)-benzamide
- 2,4-dichloro-N-(4-(2,4-dichlorobenzoyl)amino)phenyl)benzamide
Uniqueness
2,4-dichloro-N-[4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]benzamide is unique due to its specific structural features, such as the presence of a naphthalene ring and the specific positioning of chlorine atoms. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2,4-dichloro-N-[4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O3/c26-18-6-12-22(23(27)14-18)25(31)29-20-9-7-19(8-10-20)28-24(30)15-32-21-11-5-16-3-1-2-4-17(16)13-21/h1-14H,15H2,(H,28,30)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRWEEJPZIBWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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